An In-Depth Technical Guide to (6-Formylpyridin-3-YL)boronic Acid for Researchers and Drug Development Professionals
An In-Depth Technical Guide to (6-Formylpyridin-3-YL)boronic Acid for Researchers and Drug Development Professionals
(6-Formylpyridin-3-YL)boronic acid , a versatile bifunctional building block, has emerged as a critical reagent in modern synthetic chemistry. Its unique structure, incorporating both a reactive aldehyde and a versatile boronic acid moiety on a pyridine scaffold, offers a gateway to a diverse array of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on practical insights for its effective utilization in research and development, particularly in the realm of medicinal chemistry.
Core Chemical and Physical Properties
(6-Formylpyridin-3-YL)boronic acid, with the CAS number 1322001-30-8, is a white to off-white solid.[1][2][3] Understanding its fundamental properties is crucial for its proper handling, storage, and application in chemical synthesis.
Physicochemical Data
A summary of the key physicochemical properties of (6-Formylpyridin-3-YL)boronic acid is presented in the table below. It is important to note that some of these values are predicted and should be considered as estimates.
| Property | Value | Source |
| Molecular Formula | C₆H₆BNO₃ | [1] |
| Molecular Weight | 150.93 g/mol | [1] |
| CAS Number | 1322001-30-8 | [1][4] |
| Boiling Point | 362.3 ± 52.0 °C (Predicted) | [4] |
| Density | 1.33 ± 0.1 g/cm³ (Predicted) | [4] |
| pKa | 2.77 ± 0.10 (Predicted) | [4] |
Stability and Storage
Proper storage is paramount to maintain the integrity of (6-Formylpyridin-3-YL)boronic acid. The compound should be stored under an inert atmosphere, such as nitrogen or argon, at a temperature of 2-8°C.[4] This precaution is necessary to prevent degradation, particularly protodeboronation, which can be accelerated by moisture and atmospheric oxygen. The aldehyde functionality is also susceptible to oxidation.
Synthesis of (6-Formylpyridin-3-YL)boronic Acid
While a specific, detailed synthesis for (6-Formylpyridin-3-YL)boronic acid is not extensively published in peer-reviewed literature, its preparation can be conceptually designed based on established methodologies for the synthesis of other pyridinylboronic acids. A common and effective strategy involves a lithium-halogen exchange reaction followed by quenching with a borate ester.
Retrosynthetic Analysis and Proposed Synthetic Workflow
A plausible synthetic route starts from a di-substituted pyridine, such as 5-bromo-2-chloropyridine. The workflow would involve the protection of the formyl group precursor, followed by a selective metal-halogen exchange and subsequent borylation.
Caption: Proposed synthetic workflow for (6-Formylpyridin-3-YL)boronic acid.
Key Reactions and Applications in Synthetic Chemistry
The synthetic utility of (6-Formylpyridin-3-YL)boronic acid lies in the orthogonal reactivity of its two functional groups. The boronic acid is a versatile partner in palladium-catalyzed cross-coupling reactions, while the aldehyde group can undergo a wide range of transformations, including reductive amination and Wittig reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. (6-Formylpyridin-3-YL)boronic acid is an excellent coupling partner for the introduction of a formyl-substituted pyridinyl moiety onto various aromatic and heteroaromatic scaffolds. This reaction is particularly valuable in medicinal chemistry for the synthesis of complex drug candidates.
The following is a representative protocol for the Suzuki-Miyaura coupling of (6-Formylpyridin-3-YL)boronic acid with an aryl bromide, adapted from a patented procedure.[5]
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Reaction Setup: To a stirred solution of the aryl bromide (1.0 equiv) and (6-Formylpyridin-3-YL)boronic acid (1.5 equiv) in a dioxane/water mixture (4:1), add sodium carbonate (3.5 equiv).
-
Degassing: Purge the resulting solution with argon or nitrogen for 15 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.1 equiv) to the reaction mixture and purge with argon for another 10 minutes.
-
Reaction Execution: Heat the reaction mixture at 100°C for 4 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., 10% MeOH in DCM). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Reductive Amination
The aldehyde functionality of (6-Formylpyridin-3-YL)boronic acid provides a handle for the synthesis of various amine derivatives through reductive amination. This reaction is a powerful tool for introducing diversity into molecular scaffolds and for the construction of key pharmacophores.
The following is a general protocol for the reductive amination of (6-Formylpyridin-3-YL)boronic acid with a primary or secondary amine.[6][7]
-
Imine Formation: To a stirred solution of (6-Formylpyridin-3-YL)boronic acid (1.0 equiv) and the desired amine (1.2 equiv) in a suitable solvent such as methanol, add a catalytic amount of acetic acid (0.2 equiv). Stir the reaction at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0°C and add a mild reducing agent such as sodium cyanoborohydride (1.5 equiv) portion-wise.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction by the addition of water. Remove the solvent under reduced pressure and extract the aqueous layer with an appropriate organic solvent. Dry the combined organic layers over a drying agent, filter, and concentrate. Purify the crude product by a suitable method, such as column chromatography.
Spectroscopic Characterization
While a comprehensive, publicly available spectral analysis for (6-Formylpyridin-3-YL)boronic acid is limited, data from related compounds and reaction products can provide valuable insights for its characterization.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridyl protons and the aldehyde proton. The aldehyde proton typically appears as a singlet in the downfield region (around 10 ppm). The pyridyl protons will exhibit coupling patterns consistent with a 2,5-disubstituted pyridine ring.
-
¹³C NMR: The carbon NMR spectrum will show a resonance for the carbonyl carbon of the aldehyde group at approximately 190 ppm. The carbon atom attached to the boron will also have a characteristic chemical shift.
-
FT-IR: The infrared spectrum should display a strong carbonyl (C=O) stretching vibration for the aldehyde group, typically in the range of 1690-1715 cm⁻¹. A broad O-H stretching band for the boronic acid hydroxyl groups is also expected.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the compound.
Safety and Handling
As with all chemical reagents, proper safety precautions should be taken when handling (6-Formylpyridin-3-YL)boronic acid. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
References
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Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines - ResearchGate. Available at: [Link]
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A Data-Driven Approach to the Development and ... - DOI. Available at: [Link]
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Influence of Substituent Type and Position on the Adsorption Mechanism of Phenylboronic Acids: Infrared, Raman, and Surface-Enhanced Raman Spectroscopy Studies | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. Available at: [Link]
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Amination-reduction reaction as simple protocol for potential boronic molecular receptors. Insight in supramolecular structure d. Available at: [Link]
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Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. - The Royal Society of Chemistry. Available at: [Link]
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. Available at: [Link]
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Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]
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Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]
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(6-formylpyridin-3-yl)boronic acid In Stock - Anichem. Available at: [Link]
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Miyaura Borylation Reaction - Organic Chemistry Portal. Available at: [Link]
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A Mild, Pyridine-Borane-Based Reductive Amination Protocol - Sciencemadness.org. Available at: [Link]
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3-pyridylboronic acid - Organic Syntheses Procedure. Available at: [Link]
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Amination-reduction reaction as simple protocol for potential boronic molecular receptors. Insight in supramolecular structure directed by weak interactions - ResearchGate. Available at: [Link]
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Boronic acid - Wikipedia. Available at: [Link]
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6-(pyridin-3-yloxy)pyridin-3-yl boronic acid - Structure, Synthesis, Properties - Organoboron compounds. Available at: [Link]
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(PDF) Analysis of Boronic Acids Without Chemical Derivatisation - ResearchGate. Available at: [Link]
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pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. Available at: [Link]
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ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. - ResearchGate. Available at: [Link]
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